(5-Chloropyrazin-2-YL)boronic acid
CAS No.: 1309982-45-3
Cat. No.: VC14451735
Molecular Formula: C4H4BClN2O2
Molecular Weight: 158.35 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1309982-45-3 |
---|---|
Molecular Formula | C4H4BClN2O2 |
Molecular Weight | 158.35 g/mol |
IUPAC Name | (5-chloropyrazin-2-yl)boronic acid |
Standard InChI | InChI=1S/C4H4BClN2O2/c6-4-2-7-3(1-8-4)5(9)10/h1-2,9-10H |
Standard InChI Key | ZJAIXYVFBKIGPS-UHFFFAOYSA-N |
Canonical SMILES | B(C1=CN=C(C=N1)Cl)(O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
(5-Chloropyrazin-2-YL)boronic acid features a six-membered pyrazine ring (C₄H₂N₂) substituted with a chlorine atom at the 5-position and a boronic acid (-B(OH)₂) group at the 2-position (Fig. 1). The pyrazine ring’s electron-deficient nature, combined with the electron-withdrawing chlorine substituent, enhances the boronic acid’s Lewis acidity, facilitating interactions with nucleophiles in both synthetic and biological contexts .
Physical and Chemical Properties
Key physicochemical parameters include:
Property | Value | Source |
---|---|---|
Molecular formula | C₄H₄BClN₂O₂ | |
Molecular weight | 158.35 g/mol | |
Storage conditions | -20°C, inert atmosphere | |
Hazard statements | H302, H315, H319 |
The compound’s solubility profile is solvent-dependent, with moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and limited solubility in water. Its stability under ambient conditions is compromised by moisture, necessitating anhydrous storage .
Synthetic Methodologies
Miyaura Borylation
A widely employed route for introducing boronic acid groups to aromatic systems, Miyaura borylation, has been adapted for pyrazine derivatives. The protocol involves:
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Substrate Preparation: 5-Chloro-2-bromopyrazine is treated with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and potassium acetate in DMF .
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Transesterification: The pinacol-protected intermediate undergoes deprotection using methyl boronic acid under acidic conditions to yield the free boronic acid .
This method achieves moderate yields (30–40%) due to challenges in purifying reactive intermediates .
Lithiation-Borylation
An alternative approach involves lithiating 5-chloropyrazine at -78°C using n-butyllithium, followed by quenching with triisopropyl borate. Subsequent hydrolysis with NaOH yields the target compound . While efficient, this method requires stringent temperature control to prevent side reactions .
Comparative Analysis with Structural Analogs
Chlorine vs. Trifluoromethyl Substitution
Replacing the trifluoromethyl group in flutamide analogs with chlorine improves:
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Binding Affinity: Chlorine’s smaller van der Waals radius reduces steric hindrance in the AR binding pocket .
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Metabolic Stability: Chlorine resist oxidative metabolism, prolonging half-life .
Boronic Acid vs. Nitro Group Bioisosterism
The boronic acid group enhances:
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